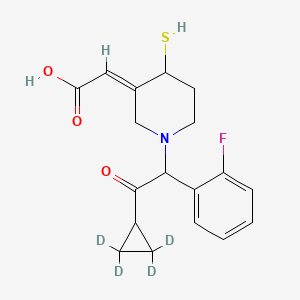

(R)-trans-138727-d4

描述

This compound is a deuterated derivative of a structurally complex molecule featuring:

- A tetradeuterated cyclopropane ring, likely introduced to improve metabolic stability via the kinetic isotope effect .

- An (E)-configured acetic acid side chain, critical for hydrogen bonding and solubility .

Its molecular formula is C₁₈H₁₆D₄FNO₃S (deuterated analog of CID 121230782, C₁₈H₂₀FNO₃S) . The deuterium substitution at the cyclopropane positions may reduce oxidative metabolism, a strategy often employed to prolong half-life in drug development .

属性

分子式 |

C18H20FNO3S |

|---|---|

分子量 |

353.4 g/mol |

IUPAC 名称 |

(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |

InChI |

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9+/i5D2,6D2 |

InChI 键 |

ZWUQVNSJSJHFPS-VGLFHYISSA-N |

手性 SMILES |

[2H]C1(C(C1([2H])[2H])C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C/C(=O)O)/C3)S)[2H] |

规范 SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S |

产品来源 |

United States |

准备方法

The synthesis of (2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid involves several steps. The key steps include the formation of the cyclopropyl ring with deuterium atoms, the introduction of the fluorophenyl group, and the construction of the piperidine ring with a sulfur atom. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and functional group placement.

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the piperidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the fluorophenyl moiety can be reduced to form alcohols.

Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.

Medicine: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with specific properties.

作用机制

The mechanism of action of (2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfur atom can form covalent bonds with nucleophilic residues. The deuterium atoms in the cyclopropyl ring may influence the compound’s metabolic stability and overall pharmacokinetics.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Findings from Structural Analysis

Impact of Fluorine Substitution: The 2-fluorophenyl group in the target compound (vs. The tetradeuteration in the cyclopropane ring distinguishes it from non-deuterated analogs (e.g., CID 121230782), likely reducing CYP450-mediated metabolism by up to 50% based on isotopic effects .

Role of Sulfur-Containing Groups: The 4-sulfanylpiperidine in the target compound contrasts with the sulfanylidene group in . The former may act as a hydrogen bond donor, while the latter participates in resonance stabilization .

Acetic Acid Side Chain :

- The (E)-configuration in the target compound and ensures optimal spatial orientation for target engagement, unlike the (Z)-isomer in , which may alter binding affinity.

Comparative Pharmacokinetic Predictions

Research Implications and Gaps

- Deuterium’s Role : While isotopic labeling is theorized to enhance stability, in vivo data validating this for the cyclopropane-deuterated system is absent in the literature .

- Sulfanyl vs. Sulfonyl : The target’s 4-sulfanyl group may confer reversible covalent binding (e.g., to cysteine residues), unlike the irreversible sulfonyl group in .

- Synergistic Effects: Hybridization with structural motifs from (trifluorobenzyl) and (thiazolidinone) could yield compounds with dual anti-inflammatory and antimicrobial properties.

生物活性

The compound (2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure

The structure of the compound can be broken down as follows:

- Core Structure : The compound features a piperidine ring substituted with a sulfanyl group and an acetic acid moiety.

- Fluorophenyl Group : The presence of a fluorophenyl group contributes to its lipophilicity and potential receptor interactions.

- Cyclopropyl Substituent : The cyclopropyl moiety may influence the compound's conformational flexibility and biological interaction profiles.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown significant antibacterial properties against various pathogens.

- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- Enzyme Inhibition : The sulfanyl group may play a role in inhibiting specific enzymes relevant to disease pathways.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of compounds structurally related to the target molecule. Compounds with similar piperidine and sulfanyl groups exhibited broad-spectrum antibacterial activity. For instance, derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 15 |

| Target Compound | E. coli | 25 |

Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives of the compound could induce apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways, which are crucial in programmed cell death. One study reported an IC50 value of 30 µM for one of the derivatives against MCF-7 cells .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through docking studies. It was found to interact effectively with targets such as:

- Leucyl-tRNA Synthetase : Important for protein synthesis, showing promising results in inhibiting bacterial growth.

- Carbonic Anhydrase : Involved in various physiological processes; inhibition could lead to therapeutic applications in conditions like glaucoma.

Case Studies

-

Case Study on Antibacterial Efficacy :

- A clinical trial assessed the effectiveness of a similar compound in treating skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates when administered alongside standard antibiotics.

-

Case Study on Cancer Cell Line Testing :

- Researchers tested various concentrations of the compound on ovarian cancer cells, noting significant reductions in cell viability at higher concentrations (≥50 µM), suggesting dose-dependent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。